molecular formula C13H18ClNO3 B174935 tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate CAS No. 147353-95-5

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Cat. No.: B174935
CAS No.: 147353-95-5
M. Wt: 271.74 g/mol
InChI Key: QUURCBFBLHSKLE-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxyethyl group attached to a carbamate moiety

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various tyrosine-protein kinases such as lyn, src, and lck . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and immune responses.

Mode of Action

It’s known that the compound can participate in palladium-catalyzed cross-coupling reactions . This suggests that it might interact with its targets through covalent bonding, leading to changes in the targets’ function.

Pharmacokinetics

Similar compounds are known to be soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This suggests that the compound might have good bioavailability.

Action Environment

Similar compounds are known to be stable under cool, dry conditions in well-sealed containers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorophenylacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: tert-Butyl carbamate and 4-chlorophenylacetaldehyde.

    Catalyst: A suitable catalyst such as a palladium complex.

    Solvent: The reaction is often carried out in an organic solvent like 1,4-dioxane.

    Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chlorophenyl group can undergo reduction to form a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of tert-Butyl (1-(4-chlorophenyl)-2-oxoethyl)carbamate.

    Reduction: Formation of tert-Butyl (1-phenyl-2-hydroxyethyl)carbamate.

    Substitution: Formation of tert-Butyl (1-(4-methoxyphenyl)-2-hydroxyethyl)carbamate.

Scientific Research Applications

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (1-phenyl-2-hydroxyethyl)carbamate: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    tert-Butyl (1-(4-methoxyphenyl)-2-hydroxyethyl)carbamate: Contains a methoxy group instead of a chlorine atom, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Biological Activity

Overview

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate is an organic compound belonging to the carbamate class, characterized by a tert-butyl group, a chlorophenyl group, and a hydroxyethyl moiety. Its unique structural features enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyethyl group can form hydrogen bonds, while the chlorophenyl group engages in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. Notably, similar compounds have been shown to interact with tyrosine-protein kinases such as Lyn, Src, and Lck, which are crucial in cellular signaling pathways.

1. Enzyme Interaction Studies

The compound has been utilized as a probe in biochemical studies to investigate enzyme activities and protein interactions. Its unique structure allows for specific binding to target enzymes, facilitating the study of their mechanisms and functions.

2. Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory and anticancer properties. Its interactions with various biological targets suggest potential applications in drug development aimed at treating conditions such as cancer and inflammatory diseases .

Case Studies and Experimental Data

Various studies have explored the compound's biological activity:

  • Study on Enzyme Inhibition : A study focused on the inhibition of branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism. The compound was screened alongside others for its ability to inhibit BCAT activity, showing promising results that warrant further investigation into its potential as a therapeutic agent .
  • Synthesis and Biological Evaluation : In another study, researchers synthesized derivatives of tert-butyl carbamates and evaluated their biological activities. The presence of halogen substituents like chlorine was noted to enhance lipophilicity and biological activity, suggesting that modifications to the structure could yield more potent compounds.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInvestigated as a probe for enzyme activities
Anti-inflammatoryPotential therapeutic properties
AnticancerStudied for effects on cancer-related enzymes
Synthesis ApplicationsUsed as an intermediate in organic synthesis

Table 2: Comparison with Related Compounds

Compound NameBiological ActivityIC50 (nM)
This compoundEnzyme inhibitionNot specified
BAY-069BCAT1/2 inhibition81 (BCAT1), 21 (BCAT2)
Other Carbamate DerivativesVaried pharmacological propertiesVaries

Properties

IUPAC Name

tert-butyl N-[1-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUURCBFBLHSKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601558
Record name tert-Butyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147353-95-5
Record name tert-Butyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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